16-Nor-15-oxodehydroabietic acid

概要

説明

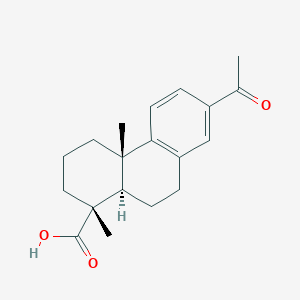

16-Nor-15-oxodehydroabietic acid is a diterpenoid compound derived from the herbs of Pinus massoniana . It is characterized by its molecular formula C19H24O3 and a molecular weight of 300.4 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups such as carboxylic acid and ketone .

準備方法

16-Nor-15-oxodehydroabietic acid can be isolated from the root bark of Pinus massoniana . The extraction process involves the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified through various chromatographic techniques to achieve high purity levels .

化学反応の分析

16-Nor-15-oxodehydroabietic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketone or carboxylic acid groups.

科学的研究の応用

16-Nor-15-oxodehydroabietic acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard and in the synthesis of other complex molecules . In biology, it has been studied for its potential anti-inflammatory and antioxidant properties . In medicine, research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases . Industrially, it is used in the production of various diterpenoid-based products .

作用機序

The mechanism of action of 16-Nor-15-oxodehydroabietic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit phosphodiesterase type 4D (PDE4D), an enzyme involved in inflammatory processes . By inhibiting PDE4D, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

類似化合物との比較

16-Nor-15-oxodehydroabietic acid is similar to other diterpenoid compounds such as methyl abieta-8,11,13,15-tetraen-18-oic acid and methyl 12,15-dihydroxydehydroabietic acid . it is unique due to its specific structural features and functional groups, which contribute to its distinct chemical and biological properties . These similarities and differences highlight the compound’s uniqueness and potential for various applications.

生物活性

16-Nor-15-oxodehydroabietic acid (16-Nor-15-oxo-DHA) is a diterpene compound primarily isolated from the root bark of Pinus massoniana and other coniferous species. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory, antioxidant, and antimicrobial domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a nor-abietane skeleton and an oxo group at the 15th position. Its molecular formula is , and its molecular weight is approximately 300.43 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit phosphodiesterase type 4D (PDE4D), an enzyme that plays a critical role in inflammatory responses. By inhibiting PDE4D, this compound can potentially reduce inflammation in various cell types.

Table 1: Summary of Anti-inflammatory Studies

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals and protect cells from oxidative stress.

Table 2: Antioxidant Activity Assays

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against Staphylococcus aureus and Candida albicans has been particularly noted.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The biological activities of this compound are attributed to its interaction with specific molecular targets involved in inflammatory pathways, oxidative stress response, and microbial inhibition. Its ability to modulate signaling pathways such as NF-kB and MAPK/ERK further contributes to its therapeutic potential.

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced the production of nitric oxide (NO) when stimulated with lipopolysaccharide (LPS). The results indicated a potential application in treating inflammatory diseases such as arthritis.

- Antioxidant Efficacy in Animal Models : In a mouse model of oxidative stress induced by high-fat diet feeding, supplementation with this compound resulted in lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting protective effects against oxidative damage.

特性

IUPAC Name |

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNLFYUMKLEAV-BHIYHBOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。